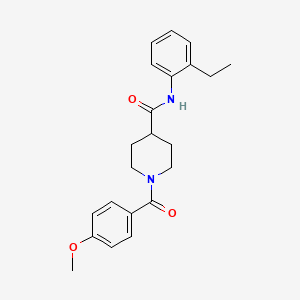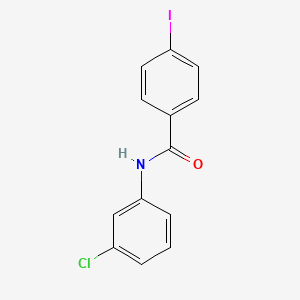
N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC is a piperidinecarboxamide derivative that belongs to the class of selective delta opioid receptor agonists. It has been found to have significant analgesic properties, making it a promising candidate for the treatment of chronic pain.
作用機序
N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide acts as a selective delta opioid receptor agonist, which means it binds to and activates the delta opioid receptors in the brain and spinal cord. This activation leads to the release of endogenous opioids, which produce analgesic effects. N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been found to have antidepressant and anti-addictive properties, which may be related to its effects on the delta opioid receptors.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been found to have significant analgesic effects, which are mediated by its effects on the delta opioid receptors. In addition, N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been found to have antidepressant and anti-addictive effects, which may be related to its effects on the delta opioid receptors. N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been found to have minimal side effects, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is that it has been found to have significant analgesic effects, making it a promising candidate for the treatment of chronic pain. In addition, N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been found to have minimal side effects, making it a safe option for further research. However, one limitation of N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is that its effects on the delta opioid receptors may not be specific, and it may also bind to other receptors in the brain and spinal cord.
将来の方向性
There are several future directions for research on N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide. One potential direction is to further investigate its potential applications in the treatment of chronic pain. Another potential direction is to investigate its potential applications in the treatment of drug addiction and depression. In addition, further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide and its effects on the delta opioid receptors.
合成法
The synthesis of N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide involves the reaction of 4-methoxybenzoyl chloride with 2-ethylphenylpiperidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant analgesic properties, making it a promising candidate for the treatment of chronic pain. In addition, N-(2-ethylphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been found to have potential applications in the treatment of drug addiction and depression.
特性
IUPAC Name |
N-(2-ethylphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-16-6-4-5-7-20(16)23-21(25)17-12-14-24(15-13-17)22(26)18-8-10-19(27-2)11-9-18/h4-11,17H,3,12-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEZKNKPZQLJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5185833.png)

![5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185847.png)
![4-[(2-chloro-4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5185854.png)
![3-(anilinocarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5185863.png)
![N-[(allylamino)carbonothioyl]benzamide](/img/structure/B5185869.png)
![N-[2-(3,5-dioxo-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5185874.png)
![N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5185877.png)
![N-mesityl-2-{3-[(mesitylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5185885.png)
![N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5185888.png)
![4-[6-(methoxycarbonyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B5185892.png)
![ethyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5185900.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5185923.png)